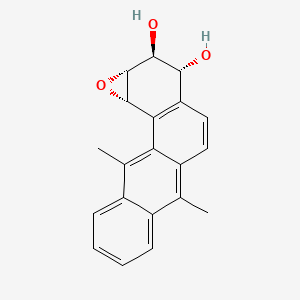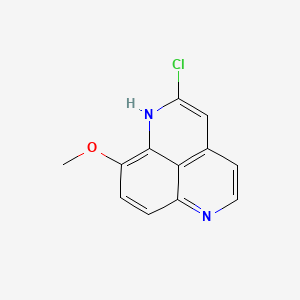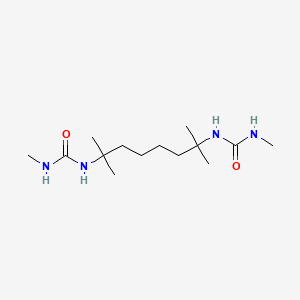
Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves several steps. The primary method includes the reaction of hexamethylene diisocyanate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds. These derivatives have distinct properties and applications in different fields.
科学研究应用
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of functional groups, which can participate in various chemical pathways. These interactions lead to the formation of stable complexes and intermediates, which are crucial for its applications in different fields.
相似化合物的比较
Similar Compounds
Tetramethylurea: Similar in structure but lacks the hexamethylene bridge.
Hexamethylene diisocyanate: A precursor in the synthesis of the compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is unique due to its specific structural arrangement, which imparts distinct properties. The presence of the hexamethylene bridge and multiple methyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
102584-85-0 |
|---|---|
分子式 |
C14H30N4O2 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
1-[2,7-dimethyl-7-(methylcarbamoylamino)octan-2-yl]-3-methylurea |
InChI |
InChI=1S/C14H30N4O2/c1-13(2,17-11(19)15-5)9-7-8-10-14(3,4)18-12(20)16-6/h7-10H2,1-6H3,(H2,15,17,19)(H2,16,18,20) |
InChI 键 |
WGZBOMPBERTLSK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCC(C)(C)NC(=O)NC)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


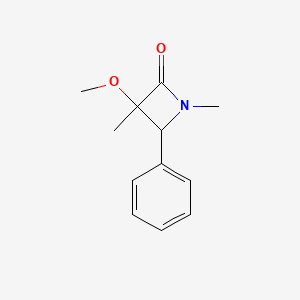

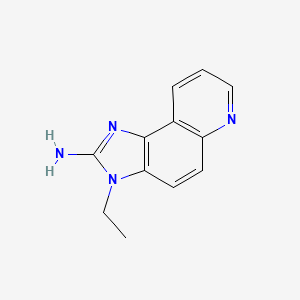
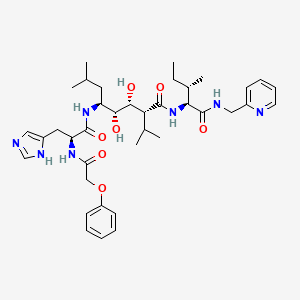
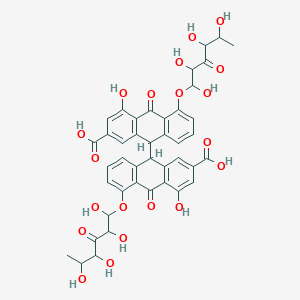
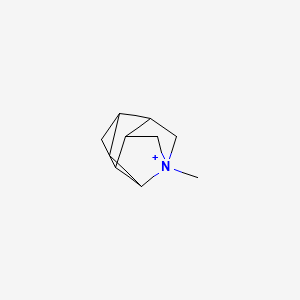
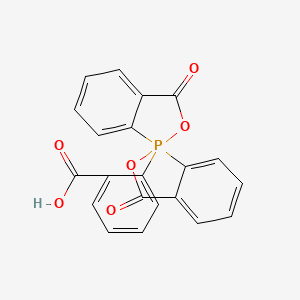
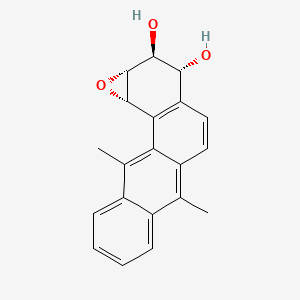
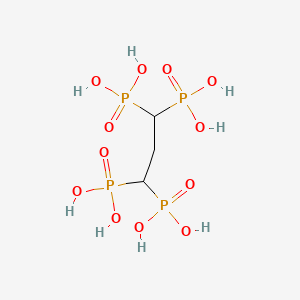

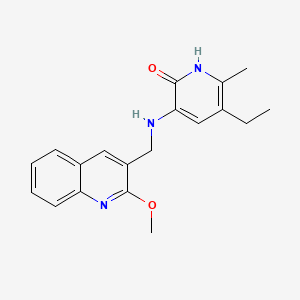
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
